molecular formula C10H14O2 B180284 (R)-1-(2-Methoxyphenyl)-1-propanol CAS No. 105836-13-3

(R)-1-(2-Methoxyphenyl)-1-propanol

Cat. No. B180284
M. Wt: 166.22 g/mol
InChI Key: VZYLWUFNOMSQSJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(2-Methoxyphenyl)-1-propanol, commonly known as homovanillyl alcohol, is an organic compound that belongs to the class of alcohols. It is a colorless liquid that has a sweet, floral odor. Homovanillyl alcohol has been extensively studied for its potential applications in scientific research and pharmaceutical industries.

Mechanism Of Action

The mechanism of action of homovanillyl alcohol is not fully understood. It is believed to exert its neuroprotective effects by inhibiting the aggregation of alpha-synuclein and reducing oxidative stress. Homovanillyl alcohol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Biochemical And Physiological Effects

Homovanillyl alcohol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward. Homovanillyl alcohol has also been shown to increase the levels of glutathione, an antioxidant that is involved in the protection against oxidative stress. Additionally, homovanillyl alcohol has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Advantages And Limitations For Lab Experiments

Homovanillyl alcohol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, homovanillyl alcohol has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of homovanillyl alcohol. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to study its potential applications in the treatment of other diseases such as cancer and diabetes. Additionally, there is a need to further understand its mechanism of action and to develop more effective synthesis methods.

Synthesis Methods

Homovanillyl alcohol can be synthesized by several methods. One of the most common methods is the reduction of vanillin using sodium borohydride. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with propanal in the presence of sodium borohydride. The yield of homovanillyl alcohol can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.

Scientific Research Applications

Homovanillyl alcohol has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Homovanillyl alcohol has been shown to inhibit the aggregation of alpha-synuclein, a protein that is involved in the pathogenesis of Parkinson's disease.

properties

CAS RN

105836-13-3

Product Name

(R)-1-(2-Methoxyphenyl)-1-propanol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1R)-1-(2-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3/t9-/m1/s1

InChI Key

VZYLWUFNOMSQSJ-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1OC)O

SMILES

CCC(C1=CC=CC=C1OC)O

Canonical SMILES

CCC(C1=CC=CC=C1OC)O

Origin of Product

United States

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